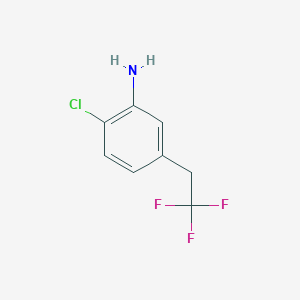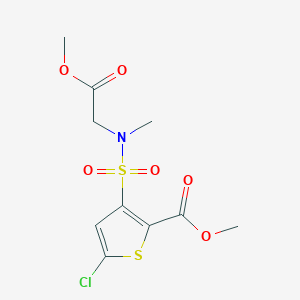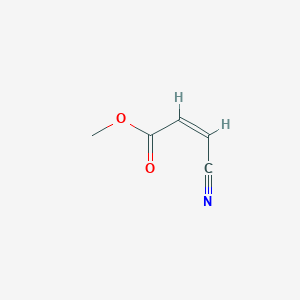
2-Propenoic acid, 3-cyano-, methyl ester, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Methyl 3-cyanoacrylate is a chemical compound belonging to the cyanoacrylate family, which is well-known for its adhesive properties. Cyanoacrylates are commonly used in various applications, including medical adhesives, industrial bonding agents, and household superglues. The unique feature of cyanoacrylates is their ability to rapidly polymerize in the presence of moisture, forming strong bonds with a variety of substrates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 3-cyanoacrylate typically involves the condensation of formaldehyde with cyanoacetate. This reaction produces a polymer called polycyanoacrylate, which can be further processed to obtain the desired monomer . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of (Z)-Methyl 3-cyanoacrylate involves large-scale chemical processes that ensure high yield and purity. The process includes the polymerization of cyanoacrylates using anionic initiators such as tetrabutylammonium salts or fluorenyllithium . The resulting polymer is then depolymerized to produce the monomer, which is purified and stabilized for commercial use.
化学反応の分析
Types of Reactions
(Z)-Methyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Initiated by anionic nucleophiles or bases such as amines and phosphines.
Hydrolysis: In the presence of water, it can hydrolyze to form cyanoacrylic acid.
Addition Reactions: Reacts with nucleophiles to form addition products.
Common Reagents and Conditions
Anionic Polymerization: Initiated by hydroxyl or bromide groups, or bases like amines and phosphines.
Hydrolysis: Occurs under aqueous conditions, often accelerated by acidic or basic catalysts.
Major Products
Polycyanoacrylate: Formed through polymerization.
Cyanoacrylic Acid: Formed through hydrolysis.
科学的研究の応用
(Z)-Methyl 3-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of various polymers with specific properties.
Biology: Employed in tissue engineering and as a scaffold for cell growth due to its biocompatibility.
Medicine: Utilized in surgical adhesives and wound closure products.
Industry: Applied in the production of high-strength adhesives for various materials.
作用機序
The primary mechanism of action for (Z)-Methyl 3-cyanoacrylate is its rapid polymerization in the presence of moisture. This polymerization is initiated by anionic species, leading to the formation of long polymer chains that create strong adhesive bonds . The molecular targets include hydroxyl groups on surfaces, which facilitate the bonding process.
類似化合物との比較
Similar Compounds
- Ethyl Cyanoacrylate
- Butyl Cyanoacrylate
- Octyl Cyanoacrylate
Uniqueness
(Z)-Methyl 3-cyanoacrylate is unique due to its specific molecular structure, which provides distinct adhesive properties and polymerization behavior compared to other cyanoacrylates . Its rapid curing time and strong bonding capabilities make it particularly useful in applications requiring quick and durable adhesion.
特性
分子式 |
C5H5NO2 |
|---|---|
分子量 |
111.10 g/mol |
IUPAC名 |
methyl (Z)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C5H5NO2/c1-8-5(7)3-2-4-6/h2-3H,1H3/b3-2- |
InChIキー |
AJXIQWIGXITQSV-IHWYPQMZSA-N |
異性体SMILES |
COC(=O)/C=C\C#N |
正規SMILES |
COC(=O)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


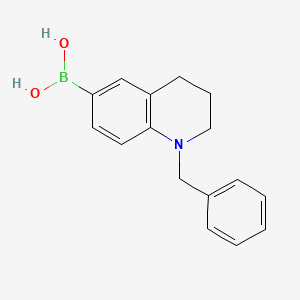
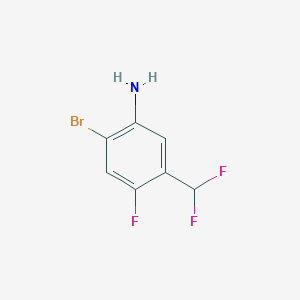
![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)
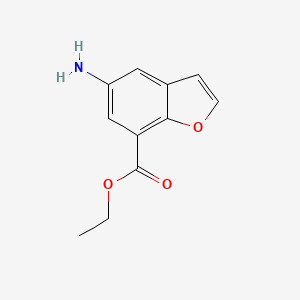
![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
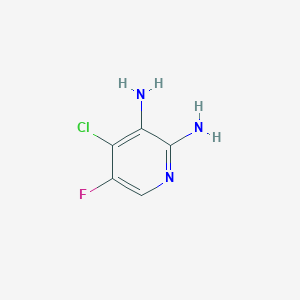
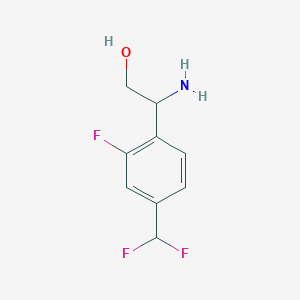
![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)
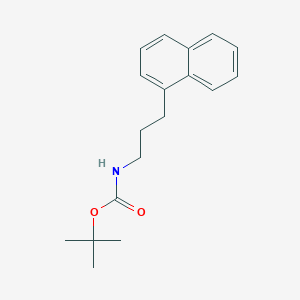
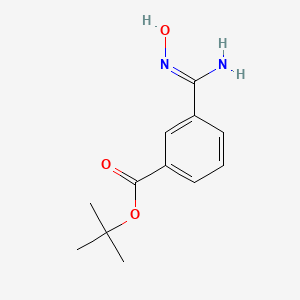
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)
